

# An In-Depth Technical Guide to GT-055: A Novel β-Lactamase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**GT-055**, also known as LCB18-055, is a novel, broad-spectrum, non- $\beta$ -lactam  $\beta$ -lactamase inhibitor belonging to the diazabicyclooctane class.[1] Developed by LegoChem Biosciences and Geom Therapeutics, it is primarily designed to be co-administered with the novel siderophore cephalosporin, GT-1 (LCB10-0200), to combat infections caused by multidrugresistant (MDR) Gram-negative bacteria.[2][3] This technical guide provides a comprehensive overview of the available data on **GT-055**, including its mechanism of action, in vitro and in vivo activity, and a summary of experimental methodologies.

### **Core Compound Details**



| Feature               | Description                                                                                                                   |
|-----------------------|-------------------------------------------------------------------------------------------------------------------------------|
| Compound Name         | GT-055                                                                                                                        |
| Alternative Name      | LCB18-055[1]                                                                                                                  |
| Chemical Class        | Diazabicyclooctane[1]                                                                                                         |
| Mechanism of Action   | 1. Inhibition of serine β-lactamases. 2. Intrinsic antibacterial activity via binding to Penicillin-Binding Protein 2 (PBP2). |
| Primary Partner Agent | GT-1 (LCB10-0200), a siderophore cephalosporin[3]                                                                             |
| Therapeutic Target    | Multidrug-resistant Gram-negative bacterial infections                                                                        |

### **Chemical Structure**

The chemical structure of **GT-055** is depicted below.

Click to download full resolution via product page

Caption: Chemical Structure of GT-055 (LCB18-055).

#### **Mechanism of Action**

**GT-055** exhibits a dual mechanism of action, a key characteristic that enhances its therapeutic potential.

β-Lactamase Inhibition: As a diazabicyclooctane, GT-055 effectively inhibits a broad spectrum of serine β-lactamases. These enzymes are a primary mechanism of resistance in Gram-negative bacteria, hydrolyzing and inactivating β-lactam antibiotics. By inhibiting these enzymes, GT-055 restores the efficacy of its partner β-lactam, GT-1.



• Intrinsic Antibacterial Activity: Unlike many other β-lactamase inhibitors, **GT-055** possesses inherent antibacterial properties. This activity is attributed to its ability to bind to Penicillin-Binding Protein 2 (PBP2), an essential enzyme involved in bacterial cell wall synthesis. This dual action contributes to the potent synergy observed when **GT-055** is combined with GT-1.

The proposed mechanism of action is illustrated in the following diagram:



Click to download full resolution via product page

Caption: Dual mechanism of action of GT-055 in combination with GT-1.

## **In Vitro Activity**

The in vitro efficacy of **GT-055**, both alone and in combination with GT-1, has been evaluated against a range of multidrug-resistant Gram-negative pathogens. The data is primarily presented as Minimum Inhibitory Concentrations (MICs).

Table 1: In Vitro Activity of **GT-055** and GT-1/**GT-055** Combination against Key Gram-Negative Pathogens



| Organism         | Resistance<br>Mechanism  | GT-055<br>Alone MIC<br>(μg/mL) | GT-1 Alone<br>MIC (μg/mL) | GT-1/GT-<br>055 (1:1)<br>MIC (μg/mL) | Comparator<br>(e.g.,<br>Meropenem<br>) MIC<br>(µg/mL) |
|------------------|--------------------------|--------------------------------|---------------------------|--------------------------------------|-------------------------------------------------------|
| E. coli          | ESBL-<br>producing       | 2 - 8                          | 0.25 - >32                | ≤0.06 - 2                            | 0.06 - >32                                            |
| K.<br>pneumoniae | KPC-<br>producing        | >32                            | 0.12 - >32                | 0.25 - 8                             | 0.25 - >32                                            |
| P. aeruginosa    | Multidrug-<br>resistant  | >32                            | 0.12 - 8                  | 0.12 - 8                             | 0.25 - >32                                            |
| A. baumannii     | Carbapenem-<br>resistant | >32                            | 0.5 - 16                  | 0.5 - 16                             | 2 - >32                                               |

Note: Data compiled from multiple sources. MIC ranges can vary based on specific isolates and testing conditions.

# **In Vivo Efficacy**

Preclinical in vivo studies have demonstrated the efficacy of the GT-1/**GT-055** combination in murine infection models.

Table 2: Summary of In Vivo Efficacy of GT-1/GT-055



| Animal Model | Pathogen        | Infection Type         | Treatment<br>Regimen | Key Findings                                                     |
|--------------|-----------------|------------------------|----------------------|------------------------------------------------------------------|
| Mouse        | Yersinia pestis | Aerosol-induced plague | GT-1/GT-055          | Equivalent efficacy to ciprofloxacin in preventing mortality.[1] |
| Mouse        | P. aeruginosa   | Thigh infection        | GT-1/GT-055          | Significant reduction in bacterial burden.                       |
| Mouse        | A. baumannii    | Thigh infection        | GT-1/GT-055          | Demonstrated efficacy against carbapenem-resistant strains.      |

# **Experimental Protocols Minimum Inhibitory Concentration (MIC) Determination**

The in vitro activity of **GT-055** and its combination with GT-1 is typically determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Workflow for MIC Determination:





Click to download full resolution via product page

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

## **In Vivo Murine Thigh Infection Model**

This model is commonly used to assess the in vivo efficacy of new antimicrobial agents.

Workflow for Murine Thigh Infection Model:





Click to download full resolution via product page

Caption: Workflow for the murine thigh infection model.

# **Clinical Development**



As of the latest available information, **GT-055** is in the preclinical development stage. Its partner compound, GT-1, was slated to enter Phase 1 clinical trials.[4] Further announcements from Geom Therapeutics or LegoChem Biosciences will be necessary to ascertain the current clinical status of the GT-1/**GT-055** combination.

#### Conclusion

**GT-055** is a promising novel  $\beta$ -lactamase inhibitor with a unique dual mechanism of action that includes intrinsic antibacterial activity. In combination with the siderophore cephalosporin GT-1, it demonstrates potent in vitro and in vivo activity against a broad range of challenging Gramnegative pathogens, including those resistant to last-resort antibiotics like carbapenems. The continued development of this combination therapy holds significant potential for addressing the urgent medical need for new treatments for serious multidrug-resistant bacterial infections. Further studies are required to fully elucidate its kinetic parameters against a wider array of  $\beta$ -lactamases and to advance it through clinical trials.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. In vitro and in vivo activity of GT-1, a novel siderophore cephalosporin, and GT-055, a broad-spectrum β-lactamase inhibitor, against biothreat and ESKAPE pathogens PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LegoChem, Geom Therapeutics signs technology transfer accord < Bio < Article KBR [koreabiomed.com]
- 3. Leaks in the Pipeline: a Failure Analysis of Gram-Negative Antibiotic Development from 2010 to 2020 PMC [pmc.ncbi.nlm.nih.gov]
- 4. Geom Therapeutics To Present Data From Antibiotic Drug Development Programs At ASM Microbe [prnewswire.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to GT-055: A Novel β-Lactamase Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14913460#what-is-gt-055-lactamase-inhibitor]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com